tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.80 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common synthetic route includes the reaction of 2,7-diazaspiro[3.6]decane with tert-butyl chloroformate under basic conditions to form the tert-butyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups within the compound.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: can be compared to other similar compounds, such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate . While both compounds share structural similarities, they differ in their ring sizes and substitution patterns, leading to unique chemical and biological properties.
List of Similar Compounds
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
2,7-Diazaspiro[3.6]decane
2,8-Diazaspiro[4.5]decane
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;/h14H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGYLNRIHLJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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